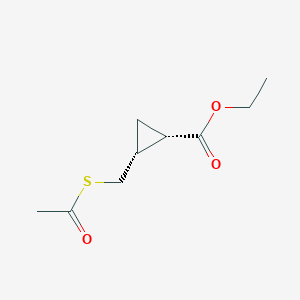
(1S,2R)-Ethyl 2-((acetylthio)methyl)cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-Ethyl 2-((acetylthio)methyl)cyclopropanecarboxylate is a chiral cyclopropane derivative with a unique structure that includes an ethyl ester and an acetylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-Ethyl 2-((acetylthio)methyl)cyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of ethyl diazoacetate with a suitable olefin in the presence of a catalyst to form the cyclopropane ring. Subsequent thiolation and acetylation steps introduce the acetylthio group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-Ethyl 2-((acetylthio)methyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acetylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,2R)-Ethyl 2-((acetylthio)methyl)cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving cyclopropane derivatives.
Medicine
Industry
In the industrial sector, this compound may be used in the synthesis of agrochemicals, flavors, and fragrances.
Wirkmechanismus
The mechanism of action of (1S,2R)-Ethyl 2-((acetylthio)methyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylthio group can form covalent bonds with active site residues, while the cyclopropane ring can induce conformational changes in the target molecule, affecting its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (1S,2R)-2-methylcyclohexane-1-carboxylate: Similar in structure but lacks the acetylthio group.
Spirocyclic oxindoles: Share the cyclopropane ring but have different functional groups.
Eigenschaften
Molekularformel |
C9H14O3S |
|---|---|
Molekulargewicht |
202.27 g/mol |
IUPAC-Name |
ethyl (1S,2R)-2-(acetylsulfanylmethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14O3S/c1-3-12-9(11)8-4-7(8)5-13-6(2)10/h7-8H,3-5H2,1-2H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
NVEIWUXAPVJYBL-YUMQZZPRSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1C[C@H]1CSC(=O)C |
Kanonische SMILES |
CCOC(=O)C1CC1CSC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















